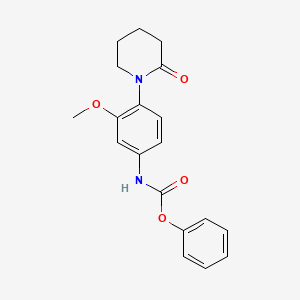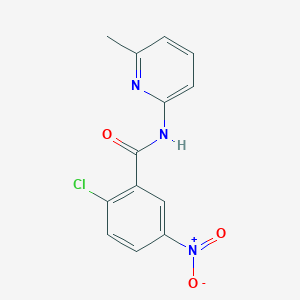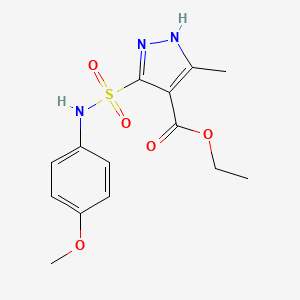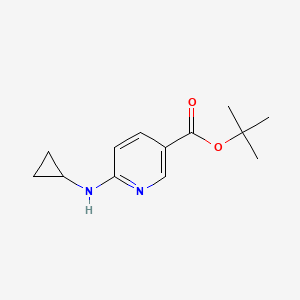![molecular formula C18H23N3O2S B2416680 N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 672951-65-4](/img/structure/B2416680.png)
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-[(4-methylbenzyl)sulfonyl]ethyl methane-sulfonate and 1-methyl-4-[(vinylsulfonyl)methyl]benzene (4.880 g) dissolved in dichloromethane (50 ml, dry). Dimethylamine (4 ml, 2M in THF) was added at room temperature with stirring. The stirring was continued at room temperature overnight .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine and related compounds have been explored for their synthesis and chemical properties. For instance, Liu et al. (2013) reported on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which involved polycondensation with a variety of dibenzoyl chlorides, including N,N-dimethylacetamide (DMAc) solutions containing pyridine. These polymers demonstrated remarkable properties such as high thermal stability, mechanical strength, low dielectric constants, and high transparency, making them potentially valuable for advanced material applications (Liu et al., 2013).
Chemical Reactions and Transformations
- The sulfonylation of quinazolin-4(3H)-ones, which can include structures similar to N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine, has been studied for its regioselective nature and the potential for unexpected sulfonyl migration. This research enhances the understanding of sulfonylation reactions and their applications in synthesizing complex molecular structures (Mertens et al., 2013).
Bio-Evaluation and Antimicrobial Activity
- Research by Kumar et al. (2018) delved into the synthesis, characterization, and bio-evaluation of 4-amino quinazoline sulfonamide derivatives, which are structurally related to N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine. The compounds exhibited potential antimicrobial activity against various bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Kumar et al., 2018).
Catalysis and Chemical Transformations
- The role of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine in facilitating various chemical transformations has been a subject of research. For instance, Wang et al. (2016) discussed a facile preparation method for 4-substituted quinazoline derivatives using dimethyl sulfoxide (DMSO), showcasing the compound's involvement in novel and efficient synthesis pathways (Wang et al., 2016).
Propiedades
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-8-10-14(11-9-13)12-24(22,23)18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSQJOLDNRNNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322241 |
Source


|
| Record name | N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine | |
CAS RN |
672951-65-4 |
Source


|
| Record name | N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)
